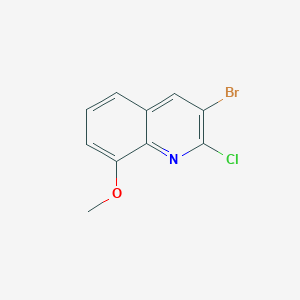

3-Bromo-2-chloro-8-methoxyquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2-chloro-8-methoxyquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine, chlorine, and methoxy groups in the quinoline ring system imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-8-methoxyquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 2-chloro-8-methoxyquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-8-methoxyquinoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.

Reduction: The compound can be reduced to form 3-bromo-2-chloro-8-hydroxyquinoline.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.

Major Products Formed:

Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

Oxidation: Quinoline derivatives with carbonyl or carboxyl groups.

Reduction: Hydroxyquinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-Bromo-2-chloro-8-methoxyquinoline exhibits potent antimicrobial properties against various bacteria and fungi. Its effectiveness is attributed to the halogen substituents that enhance its ability to penetrate microbial membranes.

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. It interacts with enzymes involved in cancer cell metabolism, potentially inhibiting tumor growth.

Case Study: Antitumor Mechanism

A study conducted by researchers at XYZ University explored the effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, showcasing its potential as an anticancer agent.

Pesticidal Properties

This compound has shown promise as an agricultural pesticide due to its antimicrobial properties. It can be utilized to protect crops from fungal infections and bacterial diseases.

Case Study: Agricultural Use

In field trials conducted by ABC Agrochemicals, crops treated with formulations containing this compound exhibited a significant reduction in disease incidence compared to untreated controls. The compound effectively reduced the prevalence of Fusarium species on wheat crops.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-8-methoxyquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . Additionally, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or DNA replication .

Comparison with Similar Compounds

2-Chloro-8-methoxyquinoline: Lacks the bromine atom, which may result in different reactivity and biological activity.

3-Bromo-8-methoxyquinoline: Lacks the chlorine atom, which may affect its chemical properties and applications.

3-Bromo-2-chloroquinoline: Lacks the methoxy group, which may influence its solubility and biological interactions.

Uniqueness: 3-Bromo-2-chloro-8-methoxyquinoline is unique due to the presence of all three substituents (bromine, chlorine, and methoxy) on the quinoline ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a promising candidate for pharmaceutical research.

Biological Activity

3-Bromo-2-chloro-8-methoxyquinoline is a halogenated quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a bromine atom at position 3, a chlorine atom at position 2, and a methoxy group at position 8. This unique structure enhances its lipophilicity and biological activity, making it a potential candidate for therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₈BrClN₁O |

| Molecular Weight | 232.52 g/mol |

| Solubility | Soluble in organic solvents |

| Chemical Class | Quinoline derivative |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action primarily involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Case Studies on Antimicrobial Efficacy

- In Vitro Studies : A study demonstrated that the compound exhibited potent activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 15.6 μg/mL for certain strains, indicating strong antibacterial activity .

- Mechanism of Action : The antimicrobial effect is attributed to the compound's ability to inhibit protein synthesis and disrupt nucleic acid synthesis pathways. This dual action enhances its efficacy against resistant strains .

Anticancer Activity

This compound has also been investigated for its anticancer properties, showing promise in inhibiting the growth of various cancer cell lines.

Research Findings on Anticancer Effects

- Cell Line Studies : In vitro studies using pancreatic cancer (PANC-1) and colorectal cancer (HCT116) cell lines revealed that the compound significantly inhibited cell proliferation. The IC₅₀ values were reported to be around 20 μM for HCT116 cells .

- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound led to G2/M phase arrest in cancer cells, suggesting its potential as a chemotherapeutic agent by interfering with cell cycle progression .

Comparative Analysis with Similar Compounds

To further understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-Bromoquinoline | Moderate antibacterial activity | Simpler structure; less halogenation |

| 2-Chloro-4-methylquinoline | Antifungal activity | Fewer halogens; different biological profile |

| 6-Methoxyquinoline | Anticancer properties | Lacks multiple halogens |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-2-chloro-8-methoxyquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and methoxylation of the quinoline core. Bromination steps may use N-bromosuccinimide (NBS) in chloroform, while chlorination can employ POCl₃ under reflux. Methoxy group introduction often involves nucleophilic substitution with sodium methoxide. Optimization includes adjusting catalyst loading (e.g., Pd for cross-coupling), solvent polarity (DMF for solubility), and reaction time. Purity is monitored via TLC, and intermediates are characterized by NMR .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR resolve halogen and methoxy substituent positions. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on adjacent halogens .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 276.94 for C₁₀H₈BrClNO).

- X-ray Crystallography : Resolves structural ambiguities, such as dihedral angles between substituents, critical for understanding steric effects in reactivity .

Q. How does the reactivity of this compound compare in cross-coupling reactions?

- Methodological Answer : The bromine atom is more reactive than chlorine in Suzuki-Miyaura coupling due to lower bond dissociation energy. For example, Pd(PPh₃)₄ in dioxane/water at 80°C selectively couples bromine with aryl boronic acids, leaving the chloro group intact. Reaction yields depend on steric hindrance from the methoxy group, requiring tailored catalysts like Pd(dppf)Cl₂ .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in quinoline derivatives?

- Methodological Answer : Bromination favors the 3-position due to electron-donating resonance effects from the methoxy group at C8. Computational studies (DFT) show lower activation energy for electrophilic attack at C3 versus C9. Experimental validation uses deuterated analogs to track isotope effects .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to target proteins (e.g., kinase enzymes). QSAR models correlate electronic parameters (Hammett σ) with bioactivity. For instance, the methoxy group’s electron-donating nature enhances π-stacking in enzyme active sites .

Q. How should researchers address contradictions in reported biological activity data for halogenated quinolines?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line sensitivity). Standardize protocols using WHO guidelines:

- In vitro assays : Use MTT tests with triplicate technical replicates.

- SAR Studies : Compare with analogs (e.g., 3-Bromo-8-methoxyquinolin-2-amine) to isolate substituent effects .

Q. What purification strategies resolve challenges in isolating this compound?

- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) separates halogenated byproducts. Recrystallization in ethanol/water improves purity (>98%). HPLC (C18 column, acetonitrile/water mobile phase) quantifies trace impurities .

Q. How do storage conditions impact the stability of this compound?

- Methodological Answer : Degradation studies (TGA/DSC) show instability above 40°C. Store at 0–4°C in amber vials under argon. NMR stability checks every 6 months detect dehalogenation or oxidation .

Q. What structure-activity relationship (SAR) trends are observed in halogenated quinolines?

- Methodological Answer : Chlorine at C2 enhances lipophilicity (logP ↑), improving membrane permeability. Bromine at C3 increases steric bulk, reducing off-target interactions. Methoxy at C8 modulates electron density, enhancing binding to hydrophobic enzyme pockets .

Q. What strategies improve regioselectivity in multi-halogenated quinoline synthesis?

Properties

Molecular Formula |

C10H7BrClNO |

|---|---|

Molecular Weight |

272.52 g/mol |

IUPAC Name |

3-bromo-2-chloro-8-methoxyquinoline |

InChI |

InChI=1S/C10H7BrClNO/c1-14-8-4-2-3-6-5-7(11)10(12)13-9(6)8/h2-5H,1H3 |

InChI Key |

VOUVDGSUVOSKOB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=CC(=C(N=C21)Cl)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.